

# An In-Depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

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## Compound of Interest

Compound Name: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

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## Abstract

**(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**, registered under CAS number 929626-18-6, is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern—featuring a boronic acid, a methyl ester, and a methyl group on the phenyl ring—offers a strategic platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characteristic analytical data, and a thorough exploration of its applications, with a focus on the Suzuki-Miyaura coupling reaction. The information presented herein is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to its potential applications in drug discovery and materials science.

## Core Properties and Characteristics

**(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is a white to off-white solid at room temperature. A fundamental understanding of its properties is crucial for its effective handling, storage, and application in chemical reactions.

## Chemical and Physical Data

Property	Value	Source
CAS Number	929626-18-6	Chemical Abstracts Service
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>	N/A
Molecular Weight	193.99 g/mol	N/A
Appearance	White to off-white solid	N/A
Purity	Typically ≥95%	[1]
Storage	Inert atmosphere, 2-8°C	[2]

## Solubility and Stability

Arylboronic acids, as a class, exhibit varied solubility depending on the substituents and the solvent. While specific quantitative solubility data for **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is not extensively published, general trends for similar compounds suggest moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used in cross-coupling reactions. They generally have lower solubility in nonpolar solvents like hexanes and are sparingly soluble in water[3][4][5].

**Stability Considerations:** Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. It is therefore recommended to store **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** under an inert atmosphere at refrigerated temperatures to minimize degradation[2]. The pinacol ester derivative of a boronic acid can offer enhanced stability against hydrolysis, making it a viable alternative for certain applications[1].

## Spectroscopic Profile

While a dedicated peer-reviewed publication with the complete spectroscopic data for this specific molecule is not readily available, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The aromatic region would

likely display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. The methyl ester protons would appear as a sharp singlet around 3.9 ppm, and the methyl group protons would also be a singlet, typically upfield around 2.4 ppm. The acidic protons of the boronic acid group are often broad and may not be readily observed or could be exchanged with deuterated solvents.

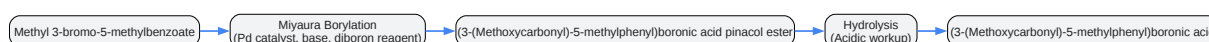
- <sup>13</sup>C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with and without proton attachment), the methoxy carbon of the ester, and the methyl carbon.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl stretch from the ester group (around 1720 cm<sup>-1</sup>), C-H stretches from the aromatic and methyl groups, and a broad O-H stretch from the boronic acid moiety.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

## Synthesis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

The most common and efficient method for the synthesis of arylboronic acids is through the palladium-catalyzed Miyaura borylation reaction of an aryl halide. In the case of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**, the readily available precursor is methyl 3-bromo-5-methylbenzoate (CAS: 478375-40-5)[6].

### Synthetic Workflow

The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the desired boronic acid. The pinacol ester intermediate is often isolated due to its enhanced stability and ease of purification.



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Caption: Synthetic workflow for **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**.

## Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established methods for Miyaura borylation[3].

Materials:

- Methyl 3-bromo-5-methylbenzoate
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ )
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst,  $Pd(dppf)Cl_2$  (0.03 eq).
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
- **Purification of Pinacol Ester:** Concentrate the filtrate under reduced pressure. The crude product, the pinacol ester of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- **Hydrolysis to Boronic Acid:** The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and solvent removal.

## Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

**(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

### The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

### Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** with an aryl bromide.

Materials:

- **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**

- Aryl bromide (e.g., 4-bromotoluene)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable phosphine ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or another suitable base
- Solvent system (e.g., toluene/ethanol/water mixture)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the aryl bromide (1.0 eq), **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** (1.2 eq), and the base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq).
- **Solvent Addition:** Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
- **Catalyst Preparation:** In a separate vial, prepare the palladium catalyst by mixing  $\text{Pd}(\text{OAc})_2$  (0.02 eq) and  $\text{PPh}_3$  (0.08 eq) in a small amount of the reaction solvent until a homogeneous solution is formed.
- **Reaction Initiation:** Add the catalyst solution to the main reaction flask.
- **Reaction Conditions:** Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
- **Workup and Purification:** After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

## Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their importance in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While specific

applications of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** in marketed drugs are not yet established, its structural motifs are relevant to the synthesis of potential therapeutic agents. The presence of the methyl ester allows for further functionalization, such as conversion to an amide, which is a common linkage in many drug molecules. The overall substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

## Conclusion

**(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is a valuable and versatile reagent for organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura coupling, makes it an important tool for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a practical guide to its application. As the demand for novel and intricate molecular structures continues to grow in the fields of drug discovery and materials science, the importance of well-characterized and readily accessible building blocks like **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** will undoubtedly increase.

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